

# NH2-PEG3-C2-NH-Boc chemical structure and properties

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Compound of Interest

Compound Name: NH2-PEG3-C2-NH-Boc

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### Technical Guide: NH2-PEG3-C2-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The primary amine allows for immediate conjugation to various molecules, while the Boc-protected amine provides a stable, orthogonal handle that can be deprotected under specific acidic conditions to reveal a second primary amine for subsequent reactions.[1][3] This enables a controlled, stepwise approach to synthesizing complex molecular architectures. Its most prominent application is in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as the flexible linker connecting a target protein ligand to an E3 ubiquitin ligase ligand.[4][5][6] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]

## **Chemical Structure and Physicochemical Properties**



The structure of **NH2-PEG3-C2-NH-Boc** consists of a primary amine (NH2), a three-unit polyethylene glycol (PEG3) chain, a two-carbon ethyl spacer (C2), and a Boc-protected amine (NH-Boc).

Chemical Structure:

H<sub>2</sub>N-(CH<sub>2</sub>)<sub>2</sub>-O-(CH<sub>2</sub>)<sub>2</sub>-O-(CH<sub>2</sub>)<sub>2</sub>-O-(CH<sub>2</sub>)<sub>2</sub>-NH-B<sub>0</sub>C

## **Quantitative Properties**

The following table summarizes the key physicochemical properties of **NH2-PEG3-C2-NH-Boc**.

Property	Value	Source(s)
IUPAC Name	tert-butyl N-[2-[2-[2-(2- aminoethoxy)ethoxy]ethoxy]et hyl]carbamate	[7]
Synonyms	PROTAC Linker 15, t-Boc-N- Amido-PEG3-Amine	[1][5]
CAS Number	101187-40-0	[6][8][9]
Molecular Formula	C13H28N2O5	[6][7][8]
Molecular Weight	292.37 g/mol	[6][7][8]
Appearance	Colorless to light yellow viscous liquid or solid	[10][11][12]
Purity	Typically ≥95% to ≥99%	[1][9]
Storage Conditions	2-8°C or -20°C, keep in dark place under inert atmosphere	[1][6]

## **Experimental Protocols**

The utility of **NH2-PEG3-C2-NH-Boc** lies in its two reactive amine groups, one of which is protected. The following protocols describe the fundamental steps for its use in a typical conjugation workflow: (1) deprotection of the Boc group and (2) conjugation of the resulting primary amine to a carboxylic acid.



## **Protocol 1: Boc Group Deprotection**

This procedure removes the Boc protecting group to expose the second primary amine, making it available for subsequent conjugation.[3] This reaction is a simple carbamate hydrolysis performed under acidic conditions.[13]

### Materials:

- NH2-PEG3-C2-NH-Boc
- Anhydrous Dichloromethane (DCM) or other suitable organic solvent (e.g., ethyl acetate, dioxane)[3][13]
- Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)[3][13]
- Saturated sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator

#### Procedure:

- Dissolve the NH2-PEG3-C2-NH-Boc linker in anhydrous DCM.
- Add an equal volume of TFA to the solution.[3] For other acids, use a sufficient excess to ensure complete reaction.
- Stir the reaction mixture at room temperature for 1-2 hours.[3]
- Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[3]
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3] The resulting deprotected linker is typically an ammonium salt (e.g., TFA salt).
- (Optional) For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter,



and concentrate to yield the free diamine.[3]

## Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of one of the primary amines of the linker to a molecule containing a carboxylic acid group using the common and efficient EDC/NHS chemistry.[14][15]

### Materials:

- Deprotected NH2-PEG3-C2-NH2 linker (from Protocol 3.1) or the starting NH2-PEG3-C2-NH-Boc
- Molecule containing a carboxylic acid group (-COOH)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[14][16]
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[14]
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[14]
- (Optional but recommended) Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS[14][15]
- Quenching Solution (e.g., hydroxylamine, Tris, or glycine)[14][16]
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for non-aqueous reactions[3][16]

### Procedure (Two-Step Aqueous Method):

- Dissolve the carboxyl-containing molecule in Activation Buffer.
- Add EDC (e.g., 1.2 equivalents) and Sulfo-NHS (e.g., 2.2 equivalents) to the solution to
  activate the carboxylic acid by forming a more stable Sulfo-NHS ester.[3][14][15] Stir for 1560 minutes at room temperature.[17]
- Introduce the amine-containing linker (1 equivalent or slight excess) to the activated carboxyl solution. Adjust the pH to 7.2-8.5 with Coupling Buffer if necessary to facilitate the reaction



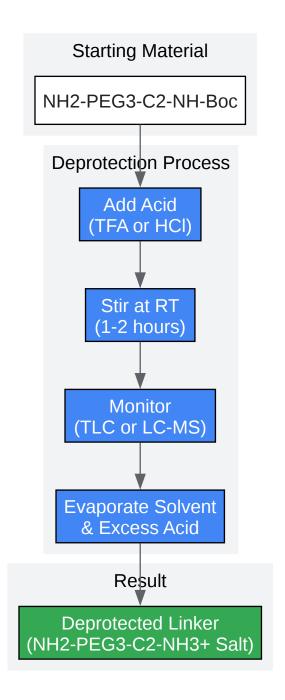
with the primary amine.

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3]
- Monitor the reaction progress by LC-MS.
- Quench the reaction by adding an amine-containing quenching solution to consume any unreacted NHS esters.[14][16]
- Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC.[3]

## **Diagrams and Workflows**

The following diagrams illustrate the key experimental and logical workflows involving **NH2-PEG3-C2-NH-Boc**.

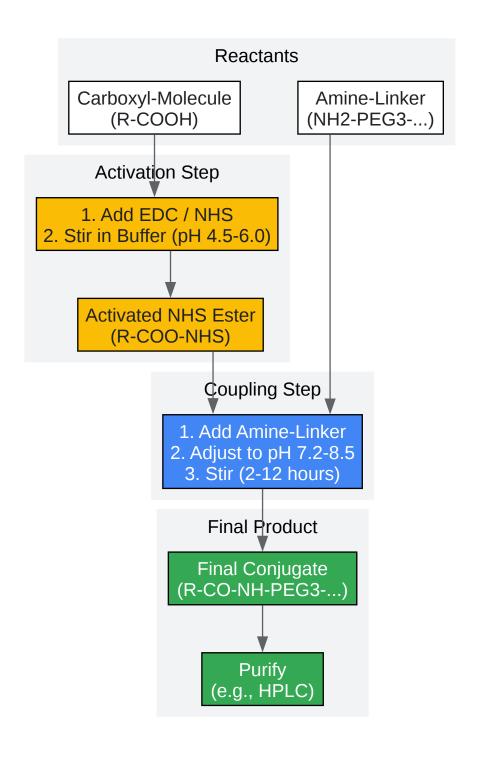




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Caption: Workflow for the acid-catalyzed deprotection of the Boc group.





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Caption: Workflow for EDC/NHS mediated amine-carboxyl conjugation.



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